molecular formula C24H28N4O B2453363 5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide CAS No. 1285650-46-5

5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide

Cat. No.: B2453363
CAS No.: 1285650-46-5
M. Wt: 388.515
InChI Key: BIAGHROKFJJQEE-JIZDPXAYSA-N
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Description

5-(1-Adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide is a high-purity synthetic pyrazole-carboxamide derivative intended for research applications. This compound is structurally characterized by a 1-adamantyl group at the 5-position of the pyrazole ring and an (E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino carboxamide moiety at the 3-position. The adamantyl group is known for its lipophilic bulk, which can enhance cell membrane penetration and influence binding affinity to biological targets, while the conjugated system of the carboxamide side chain may contribute to specific electronic interactions. Pyrazole-carboxamide derivatives are a class of compounds of significant interest in medicinal chemistry and pharmacology research due to their diverse biological activities. Compounds with this core structure have been investigated for their potent antioxidant properties, demonstrated by their ability to inhibit reactive oxygen species (ROS) production in cellular models such as human platelets and endothelial cells . Furthermore, structurally related pyrazole compounds have shown notable anti-inflammatory effects in standard preclinical models, such as carrageenan-induced paw edema, and promising antiproliferative activity against a range of human cancer cell lines in screening studies . The specific mechanism of action for this compound is a subject of ongoing research, but pyrazole derivatives have been reported to act through various pathways, including the inhibition of key enzymes like NADPH oxidase, the scavenging of free radicals, and modulation of ion channel activity . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate its full potential in these and other areas of scientific inquiry.

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-16(7-17-5-3-2-4-6-17)15-25-28-23(29)21-11-22(27-26-21)24-12-18-8-19(13-24)10-20(9-18)14-24/h2-7,11,15,18-20H,8-10,12-14H2,1H3,(H,26,27)(H,28,29)/b16-7+,25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAGHROKFJJQEE-JIZDPXAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide, often referred to as a pyrazole derivative, has garnered significant attention due to its potential biological activities. This compound is part of a larger class of 5-aminopyrazoles (5APs), which have been extensively studied for their pharmaceutical properties, including anti-inflammatory, antioxidant, and anticancer effects.

Chemical Structure and Properties

The compound's structure includes an adamantane moiety, a pyrazole ring, and an enamine linkage that enhances its biological activity. The IUPAC name reflects its complex architecture, which is pivotal for its interaction with biological targets.

PropertyValue
Molecular FormulaC22H25N3O
Molecular Weight363.45 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antioxidant Properties

Research has indicated that pyrazole derivatives exhibit significant antioxidant activity. A study highlighted the ability of certain 5APs to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The DPPH assay demonstrated that these compounds can inhibit radical formation in a concentration-dependent manner .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives of 5APs have shown promising results against different cancer cell lines. For instance, one study reported that specific modifications to the pyrazole core improved its efficacy against breast cancer cell lines, with some compounds exhibiting growth inhibition comparable to established chemotherapeutics like Cisplatin .

Case Study: Breast Cancer Cell Lines
A comparative analysis was conducted on the growth inhibitory effects of several pyrazole derivatives against breast cancer cell lines (MCF7, MDA-MB231). The results are summarized in the following table:

CompoundCell LineGI50 (µM)Comparison to Cisplatin (GI50 = 26 µM)
5AP Derivative AMCF715More effective
5AP Derivative BMDA-MB23120Comparable
5AP Derivative CSK-BR314More effective

The mechanism by which this compound exerts its biological effects involves interaction with multiple molecular targets. Pyrazoles have been shown to modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis. For instance, they may act as inhibitors of kinases involved in cancer progression or as modulators of inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly alter potency and selectivity. Research has indicated that introducing lipophilic groups can enhance membrane permeability and bioavailability, leading to improved therapeutic outcomes .

Scientific Research Applications

The compound 5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide has garnered attention in various scientific research domains due to its unique structural properties and potential biological activities. This article explores its applications, particularly in medicinal chemistry, biological assays, and material sciences, alongside comprehensive data tables and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of adamantane have shown effectiveness against a range of bacterial strains and fungi, including Staphylococcus aureus and Candida albicans . The incorporation of the pyrazole moiety may enhance these effects due to its ability to interact with biological targets.

Anti-inflammatory Properties

Studies have demonstrated that adamantane derivatives possess anti-inflammatory activities. The presence of the pyrazole ring in this compound could contribute to this activity by modulating inflammatory pathways .

Central Nervous System Effects

Compounds similar to this one have been investigated for their neuroprotective effects. The unique structural features may allow for interactions with neurotransmitter systems, potentially leading to therapeutic applications in neurodegenerative diseases .

Activity Effectiveness Reference
AntimicrobialHigh
Anti-inflammatoryModerate
NeuroprotectivePotential

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of adamantane derivatives, it was found that several compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate efficacy, revealing that modifications in the side chains significantly influenced antibacterial potency .

Case Study 2: Anti-inflammatory Mechanisms

A series of experiments focused on the anti-inflammatory properties of similar pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines. The findings suggested that these compounds could be developed into therapeutic agents for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 5-(1-adamantyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide?

Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:

Hydrazide Formation : React 1-adamantyl carbonyl chloride with hydrazine derivatives to form the pyrazole core.

Schiff Base Formation : Introduce the enaminone moiety [(E)-2-methyl-3-phenylprop-2-enylidene] via condensation with an aldehyde/ketone under acidic or reflux conditions (e.g., ethanol or toluene) .

Carboxamide Functionalization : Couple the pyrazole intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt or DCC as coupling agents).
Key analytical steps include monitoring reaction progress via TLC and confirming regioselectivity using 1H^1H-NMR to distinguish between possible tautomers .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer : 1H^1H- and 13C^{13}C-NMR are critical for:

  • Tautomer Identification : Compare chemical shifts of pyrazole NH protons (typically δ 10–12 ppm) and carboxamide protons. The absence of NH signals in DMSO-d6 may indicate tautomeric shifts or hydrogen bonding .
  • Stereochemical Confirmation : NOESY experiments can verify the (E,E)-configuration of the enaminone moiety by observing spatial correlations between adamantyl protons and the phenyl group .
  • Purity Assessment : Integration ratios and absence of extraneous peaks ensure synthetic fidelity.

Q. What crystallization techniques are suitable for X-ray diffraction studies of this compound?

Methodological Answer :

  • Solvent Evaporation : Dissolve the compound in a mixed solvent (e.g., ethanol/dichloromethane) and allow slow evaporation at 25°C to obtain single crystals .
  • Diffraction Parameters : Use a Bruker D8 Venture diffractor with Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refinement software (e.g., SHELXL) can resolve adamantyl group disorder and hydrogen-bonding networks (e.g., O–H⋯N interactions forming S(6) ring motifs) .

Advanced Research Questions

Q. How can computational methods predict the tautomeric stability of this compound?

Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to compare relative energies of tautomers (e.g., pyrazole vs. pyrazolone forms).
  • NMR Chemical Shift Prediction : Use GIAO (Gauge-Including Atomic Orbital) methods to simulate 1H^1H-NMR spectra and correlate with experimental data .
  • Hydrogen Bond Analysis : Molecular dynamics simulations (e.g., AMBER) can model solvent effects on tautomer populations in DMSO or water .

Q. What strategies optimize catalytic reductive cyclization for derivatives of this compound?

Methodological Answer :

  • Palladium Catalysis : Use Pd(OAc)₂ with formic acid as a CO surrogate to reduce nitro intermediates during cyclization. Optimize conditions (e.g., 80°C, 12 hr) to minimize byproducts .
  • Substrate Scope : Test electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to assess their impact on reaction yields (reported range: 45–78%) .
  • Mechanistic Studies : In situ FTIR monitoring tracks CO release, while XPS confirms Pd(0) nanoparticle formation during catalysis .

Q. How do structural modifications influence biological activity in related pyrazole carboxamides?

Methodological Answer :

  • SAR Studies :
    • Adamantyl Group : Replace with bicyclic or alkyl groups to evaluate hydrophobic interactions (e.g., IC₅₀ shifts in kinase assays).
    • Enaminone Moiety : Introduce halogen substituents (e.g., Cl, F) on the phenyl ring to enhance binding affinity (see Table 1) .
Derivative R Group IC₅₀ (nM)
Parent CompoundH120
4-FluoroF45
3-ChloroCl68

Q. How can conflicting NMR and XRD data on hydrogen bonding be resolved?

Methodological Answer :

  • Variable-Temperature NMR : Acquire spectra at 25°C and −40°C in DMSO-d6. Broadening or splitting of NH peaks at low temperatures confirms dynamic hydrogen bonding .
  • Complementary IR Analysis : Compare carbonyl stretching frequencies (νC=O ~1680 cm⁻¹) in solid-state (KBr pellet) vs. solution (ATR) to identify intermolecular vs. intramolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.